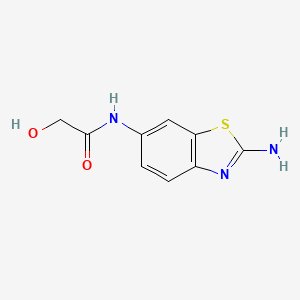
Acetamide,N-(2-amino-6-benzothiazolyl)-2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide,N-(2-amino-6-benzothiazolyl)-2-hydroxy- is a chemical compound known for its antimicrobial properties. It has been utilized in various scientific research fields, including chemistry, biology, and medicine. This compound is particularly noted for its ability to inhibit the growth of microorganisms by binding to their ribosomes and blocking protein synthesis .
Preparation Methods
The synthesis of Acetamide,N-(2-amino-6-benzothiazolyl)-2-hydroxy- typically involves the reaction of 2-amino-6-benzothiazole with acetic anhydride under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Acetamide,N-(2-amino-6-benzothiazolyl)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.
Scientific Research Applications
Acetamide,N-(2-amino-6-benzothiazolyl)-2-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s antimicrobial properties make it useful in studying the inhibition of microbial growth and protein synthesis.
Industry: The compound is used in the production of antimicrobial agents and other chemical products.
Mechanism of Action
The mechanism of action of Acetamide,N-(2-amino-6-benzothiazolyl)-2-hydroxy- involves binding to the ribosomes of microorganisms, thereby inhibiting protein synthesis. This action prevents the growth and proliferation of bacteria, making it an effective antimicrobial agent. The molecular targets include the 16S ribosomal RNA, which is essential for protein synthesis in bacteria .
Comparison with Similar Compounds
Acetamide,N-(2-amino-6-benzothiazolyl)-2-hydroxy- can be compared with other similar compounds such as:
6-Amino-2-aminobenzothiazole: This compound also exhibits antimicrobial properties and is used in the treatment of bacterial infections.
N-(2-Amino-benzothiazol-6-yl)-acetamide: Similar in structure and function, this compound is used in various chemical and biological applications.
The uniqueness of Acetamide,N-(2-amino-6-benzothiazolyl)-2-hydroxy- lies in its specific binding to ribosomes and its effectiveness in inhibiting protein synthesis, making it a valuable compound in scientific research and industrial applications.
Biological Activity
Acetamide, N-(2-amino-6-benzothiazolyl)-2-hydroxy- is a compound belonging to the benzothiazole class, which has garnered significant interest due to its diverse biological activities. This article provides an in-depth examination of its biological activities, including anticancer, antimicrobial, and antifungal properties, supported by case studies and research findings.
Overview of Benzothiazole Derivatives
Benzothiazole derivatives are known for their broad spectrum of biological activities. They exhibit properties such as anticancer, antioxidant, anti-inflammatory, and antimicrobial effects. The structural features of benzothiazole compounds play a crucial role in their pharmacological efficacy. Specifically, the presence of the benzothiazole scaffold enhances interactions with biological targets, leading to significant therapeutic potentials.
Anticancer Activity
Research has demonstrated that benzothiazole derivatives, including acetamide N-(2-amino-6-benzothiazolyl)-2-hydroxy-, possess notable anticancer properties. In vitro studies have shown that these compounds can inhibit various cancer cell lines through multiple mechanisms.
Case Study: Anticancer Efficacy
A study highlighted the anticancer activity of several benzothiazole derivatives against different cancer cell lines. For instance:
| Compound | Cell Line | Log GI50 Value |
|---|---|---|
| 4 | Leukemia | -5.48 |
| 4 | Non-Small Cell Lung | -5.48 |
| 4 | Colon | -5.51 |
| 4 | CNS | -5.49 |
| 4 | Melanoma | -5.48 |
| 4 | Ovarian | -5.49 |
| 4 | Renal | -5.53 |
| 4 | Prostate | -5.50 |
| 4 | Breast | -5.56 |
These values indicate the potency of the compound against various cancer types, suggesting its potential as a lead compound for further development in cancer therapy .
Antimicrobial Activity
Acetamide derivatives have also been evaluated for their antimicrobial properties. A study assessed the antibacterial and antifungal activities of synthesized compounds derived from benzothiazole.
Antifungal Screening Results
The synthesized acetamides were tested against several fungal strains, demonstrating varying degrees of antifungal activity:
| Compound | Fungal Strain | Activity Level |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)acetamide | C. albicans | Moderate to Good |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | C. albicans | Lower Activity |
The results indicated that while some compounds showed promising antifungal activity, modifications to the structure could enhance efficacy .
The mechanisms underlying the biological activities of acetamide derivatives are multifaceted:
- Anticancer Mechanism : The inhibition of tumor-associated carbonic anhydrases (CAs) has been identified as a significant pathway through which these compounds exert their anticancer effects.
- Antimicrobial Mechanism : The interaction with microbial enzymes and cellular structures is believed to contribute to the observed antimicrobial effects.
Properties
Molecular Formula |
C9H9N3O2S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
N-(2-amino-1,3-benzothiazol-6-yl)-2-hydroxyacetamide |
InChI |
InChI=1S/C9H9N3O2S/c10-9-12-6-2-1-5(3-7(6)15-9)11-8(14)4-13/h1-3,13H,4H2,(H2,10,12)(H,11,14) |
InChI Key |
JKKWCPDYDWXLQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CO)SC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















